N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Brand Name: Vulcanchem
CAS No.: 941951-52-6
VCID: VC4193004
InChI: InChI=1S/C18H16N2O4S2/c1-22-11-2-4-12(5-3-11)25-10-17(21)20-18-19-13-8-14-15(9-16(13)26-18)24-7-6-23-14/h2-5,8-9H,6-7,10H2,1H3,(H,19,20,21)
SMILES: COC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Molecular Formula: C18H16N2O4S2
Molecular Weight: 388.46

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide

CAS No.: 941951-52-6

Cat. No.: VC4193004

Molecular Formula: C18H16N2O4S2

Molecular Weight: 388.46

* For research use only. Not for human or veterinary use.

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide - 941951-52-6

Specification

CAS No. 941951-52-6
Molecular Formula C18H16N2O4S2
Molecular Weight 388.46
IUPAC Name N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Standard InChI InChI=1S/C18H16N2O4S2/c1-22-11-2-4-12(5-3-11)25-10-17(21)20-18-19-13-8-14-15(9-16(13)26-18)24-7-6-23-14/h2-5,8-9H,6-7,10H2,1H3,(H,19,20,21)
Standard InChI Key GHGQLOGGMBVMMH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4

Introduction

N-(6,7-dihydro- dioxino[2,3-f] benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide is a synthetic compound with potential applications in medicinal chemistry. This article examines its chemical structure, properties, and potential biological activities based on available data.

Biological Activities and Applications

3.1 Antimicrobial Potential
Benzothiazole derivatives are widely studied for their antimicrobial properties. While specific data for this compound is unavailable, structurally similar compounds have shown activity against Gram-positive and Gram-negative bacteria as well as fungi .

3.2 Anticancer Activity
Compounds with benzothiazole scaffolds are known to exhibit anticancer activity by targeting various cellular pathways. For instance:

  • Related compounds demonstrated cytotoxicity against breast cancer (MCF7) cells via apoptosis induction .

  • Molecular docking studies suggest strong receptor binding affinity for benzothiazole derivatives .

3.3 Other Potential Uses
The sulfanylacetamide group may enhance biological activity by improving binding interactions with target proteins. Methoxyphenyl substitutions are often associated with improved pharmacokinetics.

Synthesis and Derivatives

4.1 Synthetic Pathways
The synthesis of benzothiazole derivatives often involves:

  • Cyclization reactions to form the benzothiazole core.

  • Functionalization with sulfanylacetamide and aromatic groups.

4.2 Known Derivatives
Several derivatives of N-(6,7-dihydro- dioxino[2,3-f] benzothiazol-2-yl) have been synthesized:

  • N-[dimethylaminoethyl]acetamide derivatives (anticancer focus) .

  • Methylsulfonylpiperidine carboxamides (potential antimicrobial agents) .

Research Gaps and Future Directions

While the compound shows promise due to its structural features:

  • Lack of Specific Data: Biological activity data for this exact compound is limited.

  • Potential Studies Needed:

    • In vitro assays for antimicrobial and anticancer activities.

    • Molecular docking to predict receptor interactions.

    • Pharmacokinetic profiling to assess drug-likeness.

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